2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethyl)aniline and 2-chloro-5-nitrobenzoic acid.
Formation of Amide Bond: The key step involves the formation of an amide bond between the amine group of 4-chloro-3-(trifluoromethyl)aniline and the carboxylic acid group of 2-chloro-5-nitrobenzoic acid.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often employing automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro groups) on the aromatic rings.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide bond, under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used for nucleophilic aromatic substitution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine group results in 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-aminobenzamide.
Substitution: Introduction of various nucleophiles into the aromatic ring, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various substitution patterns and functional group transformations.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of electron-withdrawing groups enhances its binding affinity to certain targets, making it effective in modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)aniline
- 2-chloro-5-nitrobenzoic acid
- N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide stands out due to its dual substitution pattern on the aromatic rings, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics.
Properties
IUPAC Name |
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2O3/c15-11-4-2-8(21(23)24)6-9(11)13(22)20-7-1-3-12(16)10(5-7)14(17,18)19/h1-6H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGZMXAEBZECCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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